3-(difluoromethyl)-1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidine
CAS No.: 2320609-59-2
Cat. No.: VC7043653
Molecular Formula: C14H19F2NO2S
Molecular Weight: 303.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2320609-59-2 |
|---|---|
| Molecular Formula | C14H19F2NO2S |
| Molecular Weight | 303.37 |
| IUPAC Name | 3-(difluoromethyl)-1-(2,3,5,6-tetramethylphenyl)sulfonylazetidine |
| Standard InChI | InChI=1S/C14H19F2NO2S/c1-8-5-9(2)11(4)13(10(8)3)20(18,19)17-6-12(7-17)14(15)16/h5,12,14H,6-7H2,1-4H3 |
| Standard InChI Key | LBRNBFDJHFBGDZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1C)S(=O)(=O)N2CC(C2)C(F)F)C)C |
Introduction
3-(difluoromethyl)-1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidine is a synthetic organic compound characterized by its unique structural features, including a difluoromethyl group, a tetramethylphenylsulfonyl group, and an azetidine ring. This compound has garnered attention in various scientific research fields due to its potential applications in medicinal chemistry, materials science, and biological studies.
Synthesis Methods
The synthesis of 3-(difluoromethyl)-1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidine typically involves multiple steps:
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Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an alkyl halide under basic conditions.
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Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl iodide.
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Attachment of the Tetramethylphenylsulfonyl Group: The final step involves the sulfonylation of the azetidine ring with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Chemical Reactions and Applications
3-(difluoromethyl)-1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its applications in medicinal chemistry and materials science.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Sulfonic acids or ketones |
| Reduction | Lithium aluminum hydride | Alcohols or amines |
| Substitution | Nucleophiles (amines or thiols) | Substituted azetidines |
Scientific Research Applications
This compound has several scientific research applications:
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Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
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Materials Science: The unique structural features make it a candidate for the development of novel materials with specific properties.
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Biological Studies: It can be used in biochemical assays to study enzyme activity or protein-ligand interactions.
Biological Activity and Mechanism of Action
The biological activity of 3-(difluoromethyl)-1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidine is believed to stem from its ability to interact with specific enzymes or receptors. The difluoromethyl group enhances the compound's binding affinity and metabolic stability, while the sulfonyl group provides additional interactions with target proteins.
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